Compound Description: 17-AAG is a geldanamycin derivative known to inhibit the chaperone function of heat shock protein 90 (Hsp90) []. This inhibition leads to the proteasomal degradation of Hsp90 client proteins, many of which are involved in cell survival and proliferation.
Relevance: While structurally dissimilar to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, 17-AAG's mechanism of action highlights the potential of targeting Hsp90 in cancer therapy. Given Hsp90's role in regulating client proteins like Akt, Raf-1, and Src, which are implicated in various oncogenic pathways, inhibiting Hsp90 could offer a multi-pronged approach to combating cancer []. This approach might have relevance to the target compound if it exhibits interactions with similar signaling pathways.
AS605240
Compound Description: AS605240 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoform γ (PI3Kγ) []. This compound exhibits anti-inflammatory properties and has been investigated for its potential in treating myocardial infarction.
Relevance: The research highlighting AS605240's inhibition of the PI3K/Akt pathway [] is particularly relevant to the target compound, 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide. Several papers discuss the PI3K/Akt pathway's role in various cellular processes, including cell survival, proliferation, and angiogenesis [, , , , , , , , , , , , , , , , ]. Further investigation into the target compound's potential interactions with this crucial pathway could be valuable, especially if it demonstrates either agonistic or antagonistic effects.
Benfotiamine (BFT)
Compound Description: BFT is a synthetic derivative of thiamine (vitamin B1) that exhibits improved bioavailability compared to its parent molecule []. It has shown potential in preclinical studies for preventing diabetic cardiomyopathy by activating the Akt/Pim-1 survival pathway.
Relevance: Similar to AS605240, BFT's interaction with the Akt pathway makes it relevant to the target compound, 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. BFT's mechanism of action suggests that modulating the Akt pathway could be a viable therapeutic strategy for managing conditions like diabetic cardiomyopathy, which are often characterized by impaired Akt signaling []. This underscores the importance of exploring the target compound's potential influence on the Akt pathway.
Caffeine
Compound Description: Caffeine is a methylxanthine alkaloid that acts as a non-selective antagonist of adenosine receptors []. It is widely consumed for its stimulant effects.
Relevance: While caffeine's structure differs significantly from 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, its role as an adenosine receptor antagonist is intriguing in the context of the target compound. Adenosine, acting through its receptors, has been implicated in regulating various cellular processes, including angiogenesis and the cellular response to hypoxia, as highlighted in several papers []. The potential interplay between the target compound, adenosine signaling, and the pathways influenced by caffeine warrants further investigation.
CORM-2 (CO-releasing molecule-2)
Compound Description: CORM-2 is a compound that releases carbon monoxide (CO) and has been shown to exert protective effects in models of lung injury []. It is thought to act by modulating inflammation and oxidative stress.
Demethylasterriquinone B1 (DMAQ-B1)
Compound Description: DMAQ-B1 is an insulin mimetic compound that activates the PI3K/Akt pathway []. It has shown promise in preclinical studies for enhancing blood-brain barrier function and reducing neuroinflammation.
Relevance: DMAQ-B1's activation of the PI3K/Akt pathway directly links it to the research themes relevant to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. By mimicking insulin's effects, DMAQ-B1 demonstrates the therapeutic potential of enhancing PI3K/Akt signaling in conditions like neuroinflammation. This emphasizes the importance of investigating whether the target compound shares this ability to modulate the PI3K/Akt pathway and its downstream consequences.
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic commonly used as a chemotherapeutic agent []. It functions by intercalating with DNA, thereby inhibiting DNA replication and RNA synthesis.
Relevance: Although structurally distinct from 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, doxorubicin's role as a DNA-damaging agent is significant in the context of the provided research. Several papers discuss the intricate relationship between DNA damage, cellular stress responses, and the activation of survival pathways like PI3K/Akt []. Therefore, understanding if the target compound, either directly or indirectly, influences DNA damage responses or interacts with the pathways modulated by doxorubicin could reveal important insights into its mechanism of action.
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor widely employed as a chemotherapeutic agent []. It induces DNA damage by preventing topoisomerase II from sealing DNA breaks.
Relevance: Similar to doxorubicin, etoposide's function as a DNA-damaging agent makes it relevant to the target compound, 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. Understanding how cells respond to DNA damage, particularly in the context of cancer, is crucial. Investigating whether the target compound affects the cellular response to DNA damage induced by agents like etoposide could provide valuable information regarding its potential applications in cancer therapy.
Fufang E'jiao Jiang (FEJ)
Compound Description: FEJ is a traditional Chinese medicine formula comprising several herbs []. It is traditionally used for its purported "nourishing Qi and nourishing blood" properties and is being investigated for its potential in treating precancerous lesions of gastric cancer.
Relevance: While not a single compound but rather a complex mixture, FEJ's reported mechanism of action through the PI3K/Akt/HIF-1α signaling pathway is highly relevant to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. The fact that FEJ appears to exert its effects by modulating this pathway suggests it might share common targets or mechanisms with the target compound. Further investigation into the specific components of FEJ and their individual interactions with the PI3K/Akt/HIF-1α axis could provide valuable clues regarding the target compound's own mechanism of action.
Galantamine
Compound Description: Galantamine is an alkaloid with acetylcholinesterase inhibitory activity, primarily used to manage Alzheimer's disease symptoms []. It has demonstrated neuroprotective properties in models of ischemia-reperfusion injury.
Relevance: Galantamine's ability to activate the JAK2/Akt signaling pathway, particularly in the context of neuroprotection, is noteworthy considering the research related to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. This suggests that modulating the Akt pathway, either directly or indirectly, could be a viable strategy for protecting neuronal cells from damage. Exploring whether the target compound exhibits similar neuroprotective effects or influences the JAK2/Akt pathway, as seen with galantamine, could be an interesting avenue for future research.
Ganetespib
Compound Description: Ganetespib is a small molecule inhibitor of Hsp90 currently under clinical development as a potential anticancer agent []. It disrupts multiple oncogenic signaling cascades by promoting the degradation of Hsp90 client proteins.
Relevance: Like 17-AAG, ganetespib's mechanism of action by inhibiting Hsp90 makes it relevant to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. The fact that multiple Hsp90 inhibitors are being investigated for their anticancer properties highlights the significance of targeting this chaperone protein in cancer therapy. This further supports the rationale for examining the target compound's potential interactions with Hsp90 and its client proteins, which are often key regulators of cell survival, proliferation, and other hallmarks of cancer.
GDC-0941
Compound Description: GDC-0941 is a selective inhibitor of PI3K currently undergoing clinical trials for various cancer types []. It is being investigated for its ability to inhibit tumor growth and metastasis by targeting the PI3K/Akt/HIF-1 pathway.
Relevance: GDC-0941's targeting of the PI3K/Akt/HIF-1 pathway is highly relevant to the research surrounding 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, particularly given the emphasis on these pathways in cancer []. The successful clinical development of GDC-0941 would underscore the importance of these pathways as therapeutic targets in oncology. Investigating whether the target compound demonstrates similar inhibitory effects on these pathways, as observed with GDC-0941, could be valuable for assessing its potential as an anticancer agent.
Hirsutine
Compound Description: Hirsutine is a natural alkaloid found in various plants that exhibits cardioprotective properties []. It has been shown to mitigate myocardial ischemia-reperfusion injury by improving mitochondrial function.
Relevance: While not structurally similar to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, hirsutine's ability to protect cardiomyocytes from ischemia-reperfusion injury is intriguing []. Given that this type of injury often involves oxidative stress and apoptosis, exploring whether the target compound possesses similar cardioprotective properties or influences the same cellular pathways modulated by hirsutine could be of significant interest.
Compound Description: HJT is a botanical drug derived from Rhodiola rosea, traditionally used in China for treating coronary heart disease []. It has demonstrated antioxidative and cardioprotective effects in experimental models.
Relevance: Although a complex mixture rather than a single compound, HJT's mechanism of action, involving the regulation of autophagy and apoptosis, is relevant to the research themes surrounding 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. HJT's ability to protect cardiomyocytes from oxidative damage suggests it may modulate similar cellular pathways as the target compound.
Insulin
Compound Description: Insulin is a peptide hormone central to regulating glucose homeostasis [, ]. It exerts its effects by binding to the insulin receptor, thereby activating downstream signaling pathways, including the PI3K/Akt pathway.
Compound Description: LGTB is a beverage containing extracts from licorice and green tea, traditionally consumed for its purported health benefits []. It has shown antioxidant effects in vitro and in vivo.
Relevance: While a complex mixture, LGTB's reported mechanism of action involving the PI3K/Akt/HIF-1 signaling pathway connects it to the research themes surrounding 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. This suggests that certain components within LGTB, such as paeonol, eugenol, or quercetin, might interact with this pathway and potentially share targets with the target compound.
LY294002
Compound Description: LY294002 is a morpholine-containing alkaloid that acts as a potent and selective inhibitor of PI3K [, , ]. It is frequently used in research to investigate the roles of the PI3K/Akt signaling pathway.
Relevance: LY294002's role as a PI3K inhibitor makes it directly relevant to the research focused on 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, especially given the recurring theme of PI3K/Akt signaling in these papers [, , ]. The use of LY294002 in these studies helps dissect the specific contributions of PI3K/Akt signaling to the observed effects. If the target compound demonstrates activity related to the PI3K/Akt pathway, employing LY294002 in future experiments could help confirm and further characterize its mechanism of action.
Matrilin-3
Compound Description: Matrilin-3 is an extracellular matrix protein that plays a role in tissue development and homeostasis []. Research suggests that it may have therapeutic potential in ischemic stroke.
Relevance: While structurally unrelated to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, matrilin-3's reported influence on the PI3K/Akt pathway in the context of ischemic stroke is relevant to the broader research themes []. This highlights the importance of the PI3K/Akt pathway in a complex neurological condition, suggesting that compounds modulating this pathway, such as the target compound, could potentially influence similar processes.
Melatonin
Compound Description: Melatonin is a hormone naturally produced by the pineal gland, primarily known for regulating sleep-wake cycles []. It has demonstrated antioxidant and neuroprotective properties in various experimental models.
Relevance: Melatonin's ability to provide neuroprotection via α7 nicotinic acetylcholine receptors (α7nAChRs) and the induction of heme oxygenase-1 (HO-1) is intriguing []. Although structurally different from 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, melatonin's modulation of these pathways suggests a potential connection to the cholinergic anti-inflammatory pathway and oxidative stress responses.
Metformin
Compound Description: Metformin is a biguanide medication widely used to treat type 2 diabetes []. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), leading to improved insulin sensitivity and reduced hepatic glucose production.
Relevance: While structurally dissimilar to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, metformin's effects on AMPK signaling are relevant to understanding cellular metabolism and energy homeostasis, processes often intertwined with pathways like PI3K/Akt []. Furthermore, metformin's reported effects on mitochondrial function raise the question of whether the target compound might also influence mitochondrial activity, which is crucial for cellular energy production and survival.
MK-2206
Compound Description: MK-2206 is an allosteric inhibitor of Akt, currently in clinical trials for various cancers []. It inhibits the activation and kinase activity of Akt isoforms 1, 2, and 3, leading to anti-proliferative effects in cancer cells.
Relevance: MK-2206's direct targeting of Akt makes it highly relevant to the research concerning 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, particularly in the context of the PI3K/Akt signaling pathway []. The ongoing clinical development of MK-2206 underscores the therapeutic potential of inhibiting Akt in cancer. If the target compound demonstrates interactions with the Akt pathway, comparing its effects to those of MK-2206 could be insightful.
OSU-03012
Compound Description: OSU-03012 is a small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) []. By inhibiting PDK1, which is required for Akt activation, OSU-03012 indirectly inhibits the PI3K/Akt signaling pathway.
PNU282987
Compound Description: PNU282987 is a selective agonist of α7nAChRs []. It has shown neuroprotective effects in models of oxidative stress and apoptosis.
Relevance: PNU282987's activation of the α7nAChR and subsequent neuroprotective effects, potentially via the JAK2/Akt/HO-1 pathway, are intriguing in light of the research related to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide []. While structurally distinct from the target compound, PNU282987's mechanism highlights the potential of targeting α7nAChRs for therapeutic purposes, particularly in conditions involving neuronal damage.
Wortmannin
Compound Description: Wortmannin is a fungal metabolite that acts as a potent and irreversible inhibitor of PI3K [, , , ]. It is commonly employed in research to investigate the role of PI3K in various cellular processes.
Relevance: Wortmannin's use as a PI3K inhibitor directly connects it to the research surrounding 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide [, , , ]. By blocking PI3K activity, wortmannin helps researchers understand the specific contributions of the PI3K/Akt pathway to the observed phenomena. If the target compound is found to modulate the PI3K/Akt pathway, utilizing wortmannin in future experiments could help confirm this interaction and elucidate its significance.
Z-Endoxifen
Compound Description: Z-Endoxifen is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, primarily used in treating hormone receptor-positive breast cancer []. It exhibits potent antiestrogenic activity and has demonstrated promising antitumor activity in endocrine-refractory metastatic breast cancer.
Relevance: While structurally dissimilar to 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, Z-endoxifen's effectiveness in endocrine-refractory breast cancer, which often involves dysregulation of pathways like PI3K/Akt, highlights the need for novel therapies targeting these resistant tumors []. Understanding how Z-endoxifen overcomes resistance mechanisms could provide valuable insights for developing more effective treatments for these challenging cancers. This knowledge could be relevant if the target compound is also found to influence pathways involved in endocrine resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AT-076 is a so-called opioid "pan" antagonist and is the first reasonably balanced antagonist known of all four opioid receptor types. It acts as a silent antagonist of all four of the opioid receptors, behaving as a competitive antagonist of the μ-opioid receptor (Ki = 1.67 nM) and δ-opioid receptor (Ki = 19.6 nM) and as a noncompetitive antagonist of the κ-opioid receptor (Ki = 1.14 nM) and nociceptin receptor (Ki = 1.75 nM).